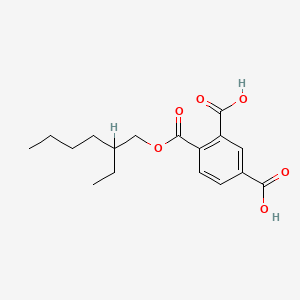

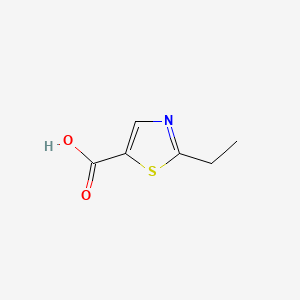

Ácido 2-etil-1,3-tiazol-5-carboxílico

Descripción general

Descripción

5-Thiazolecarboxylic acid, 2-ethyl- (5-TCE2) is a thiazole-based carboxylic acid that is widely used in scientific research and laboratory experiments. It is a colorless solid that is highly soluble in water and organic solvents, making it an ideal reagent for a variety of applications. 5-TCE2 is an important building block for organic synthesis and is used as a precursor to a range of organic compounds. It is also a useful intermediate in the synthesis of various pharmaceuticals and biochemicals. In addition, 5-TCE2 has been studied for its potential use in various biological applications, such as protein labeling and drug delivery.

Aplicaciones Científicas De Investigación

Inhibición de la Xantina Oxidasa

Los derivados del ácido 2-etil-1,3-tiazol-5-carboxílico se han estudiado por su potencial como inhibidores de la xantina oxidasa. Esta enzima está involucrada en el metabolismo de las purinas y su inhibición puede ayudar a tratar la gota y otras afecciones relacionadas con la producción excesiva de ácido úrico. Los derivados de este compuesto han mostrado resultados prometedores en ensayos espectrofotométricos, lo que indica su potencial para uso terapéutico .

Química Medicinal

La porción tiazol, que es parte del ácido 2-etil-1,3-tiazol-5-carboxílico, es significativa en la química medicinal. Contribuye al desarrollo de diversos fármacos y agentes biológicamente activos debido a su aromaticidad y posiciones reactivas. Esto permite diversas reacciones químicas, lo que lo convierte en un componente versátil en el diseño de fármacos .

Diseño y Descubrimiento de Fármacos

En el descubrimiento de fármacos, el anillo de tiazol es un andamiaje valioso debido a su similitud estructural con la adenina. Se puede utilizar para crear moléculas que interactúan con sistemas biológicos de diversas maneras, como activar o inhibir vías bioquímicas, enzimas o receptores .

Actividades Analgésicas y Antiinflamatorias

Los compuestos que contienen el anillo de tiazol se han probado para determinar sus actividades analgésicas y antiinflamatorias. Algunos derivados han mostrado resultados significativos, lo que indica el potencial del ácido 2-etil-1,3-tiazol-5-carboxílico en el desarrollo de nuevos analgésicos y antiinflamatorios .

Actividad Anticancerígena

Los derivados del tiazol también se han explorado por sus propiedades anticancerígenas. Los estudios han evaluado la actividad antitumoral de estos compuestos contra varias líneas celulares cancerosas, como las células de carcinoma hepático HepG2. Esto sugiere que el ácido 2-etil-1,3-tiazol-5-carboxílico podría ser un punto de partida para la síntesis de nuevos agentes anticancerígenos .

Modelado Molecular y Estudios de Acoplamiento

Los derivados del compuesto se pueden utilizar en estudios de modelado molecular y acoplamiento para comprender la interacción entre los fármacos y sus objetivos. Esto es crucial en el diseño racional de nuevas terapias, donde se consideran el tamaño, la forma, la distribución de carga, la polaridad, los enlaces de hidrógeno y las interacciones hidrofóbicas .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Direcciones Futuras

Thiazole derivatives, including 5-Thiazolecarboxylic acid, 2-ethyl-, have shown promise in various areas of medicinal chemistry and drug discovery research . They have broad pharmacological spectrum and are part of some clinically applied anticancer drugs . Future research could focus on further exploring the therapeutic potential of these compounds, particularly in the context of anticancer drug discovery .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The compound’s solubility properties suggest that its action may be influenced by the presence of water, alcohol, ether, and other organic solvents .

Análisis Bioquímico

Biochemical Properties

5-Thiazolecarboxylic acid, 2-ethyl- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with xanthine oxidase, an enzyme involved in purine metabolism . The interaction with xanthine oxidase suggests that 5-Thiazolecarboxylic acid, 2-ethyl- may influence the oxidative hydroxylation of hypoxanthine and xanthine, leading to the production of uric acid. Additionally, this compound has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic applications .

Cellular Effects

The effects of 5-Thiazolecarboxylic acid, 2-ethyl- on various cell types and cellular processes are significant. It has been reported to exhibit cytotoxic activity against certain human tumor cell lines, including prostate cancer cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cancer cell survival and growth .

Molecular Mechanism

At the molecular level, 5-Thiazolecarboxylic acid, 2-ethyl- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with xanthine oxidase results in the inhibition of this enzyme, which in turn affects purine metabolism . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Thiazolecarboxylic acid, 2-ethyl- have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of 5-Thiazolecarboxylic acid, 2-ethyl- vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it may cause toxic or adverse effects . Studies have reported threshold effects, where the compound shows beneficial effects up to a certain dosage, beyond which toxicity is observed .

Metabolic Pathways

5-Thiazolecarboxylic acid, 2-ethyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with xanthine oxidase suggests its involvement in purine metabolism . Additionally, this compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 5-Thiazolecarboxylic acid, 2-ethyl- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biological activity, as it determines the concentration of the compound at the target sites .

Subcellular Localization

The subcellular localization of 5-Thiazolecarboxylic acid, 2-ethyl- is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures influences its interactions with biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

2-ethyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-5-7-3-4(10-5)6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGZHUDNXRHBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184735 | |

| Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30709-68-3 | |

| Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)

![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-](/img/structure/B1266293.png)